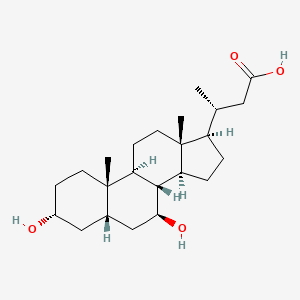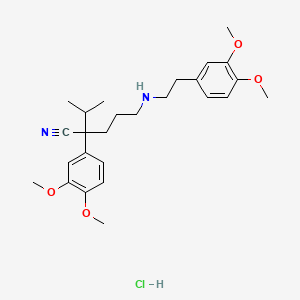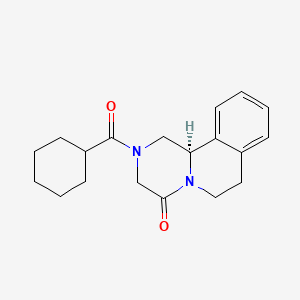
(R)-Praziquantel
Übersicht
Beschreibung
(R)-Praziquantel is under investigation in clinical trial NCT02271984 (Relative Bioavailability Trial of L-Praziquantel in Healthy Volunteers).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
(R)-Praziquantel has been a primary drug for schistosomiasis control since 1984. Limited data exist on its pharmacokinetics and pharmacodynamic correlations, highlighting a need for further research in these areas. The development of pediatric formulations of (R)-Praziquantel, which could be more effective for younger children, requires pharmacologically guided efforts due to the current lack of detailed knowledge (Olliaro, Delgado-Romero, & Keiser, 2014).
Comparative Pharmacokinetics
A study compared the pharmacokinetics of racemate praziquantel and (R)-Praziquantel in rats, finding that (R)-Praziquantel contributes significantly to schistosomicidal activity. The research provided a reference for drug development, suggesting that enantiopure (R)-Praziquantel could be a better therapeutic alternative to racemate praziquantel for schistosomiasis treatment (Zhang et al., 2017).
Chiral Resolution and Co-Crystal Formation
Research on co-crystallization experiments has led to a protocol for the chiral resolution of RS-Praziquantel using l-malic acid. This process has significant implications for the production of enantiomerically pure (R)-Praziquantel, potentially enhancing its therapeutic efficacy and reducing manufacturing costs (Sánchez-Guadarrama et al., 2016).
Enantioselective Analysis
An enantioselective LC-MS/MS method was developed to analyze (R)-Praziquantel and its main metabolite in humanplasma, blood, and dried blood spots, aiding pharmacokinetic studies in patients with liver fluke infections. This method's precision and accuracy can be instrumental for future pharmacokinetic studies involving (R)-Praziquantel (Meister et al., 2016).
Metabolic and Activity Studies
In vitro studies of chromium tricarbonyl derivatives of (R)-Praziquantel revealed a strong enantioselective antischistosomal activity, indicating the potential of (R)-Praziquantel derivatives in treating schistosomiasis. This research suggests a direction for developing new compounds based on (R)-Praziquantel with enhanced efficacy (Patra et al., 2013).
Comparative Efficacy Studies
A study focusing on the in vitro and in vivo activities of (R)-Praziquantel and its metabolites against Schistosoma mansoni confirmed that (R)-Praziquantel is the primary effective molecule in the racemic mixture. This finding is critical for understanding the drug's mechanism and for potentially developing more targeted treatments (Meister et al., 2014).
Pharmacokinetics in Diseased Patients
Research on the disposition of (R)-Praziquantel enantiomers and its main metabolite in patients with liver fluke infections provides valuable insights into its pharmacokinetics in diseased states. This information is crucial for optimizing dosages and treatment regimens in affected populations (Meister et al., 2016).
Pharmacokinetic-Pharmacodynamic Relationship
A study examining the pharmacokinetic-pharmacodynamic relationship of (R)-Praziquantel in a Schistosoma mansoni mouse model found that high concentrations of (R)-Praziquantel before hepatic first-pass metabolism are essential for its efficacy. This information could be crucial for adjusting treatment strategies, especially in low-weight patients like children (Abla et al., 2017).
Improved Drug Taste and Compliance
A study highlighted that (R)-Praziquantel is significantly less bitter than the racemic mixture, offering an advantage in reducing the dosage required and potentially improving patient compliance, especially in children (Meyer et al., 2009).
Eigenschaften
IUPAC Name |
(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904739 | |
| Record name | (R)-Praziquantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Praziquantel | |
CAS RN |
57452-98-9 | |
| Record name | Praziquantel, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Praziquantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Praziquantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARPRAZIQUANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF15T5925V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (R)-Praziquantel's primary mechanism of action involves activating a Transient Receptor Potential Melastatin (TRPMPZQ) ion channel specifically found in trematode worms. [] This activation leads to calcium influx into the parasite, causing muscular paralysis, tegumental damage, and ultimately parasite death.
ANone: While the provided abstracts do not detail specific spectroscopic data, (R)-Praziquantel shares its molecular formula (C19H24N2O2) and weight (312.4 g/mol) with its racemic counterpart. The key difference lies in the spatial arrangement of atoms around its chiral center, resulting in distinct enantiomeric forms.
ANone: This information is not available in the provided research papers.
ANone: This information is not available in the provided research papers. (R)-Praziquantel primarily acts as a pharmaceutical agent and does not possess catalytic properties.
A: While the provided abstracts don't detail specific computational models, they highlight the use of bioinformatics and mutagenesis studies to investigate the interaction between (R)-Praziquantel and the TRPMPZQ channel. [] This suggests the application of computational tools in understanding structure-activity relationships and optimizing drug design.
ANone: The provided research papers do not offer specific details about (R)-Praziquantel's stability under various conditions or formulation strategies.
ANone: The provided research papers focus on scientific aspects and do not delve into SHE regulations.
A: Studies demonstrate that (R)-Praziquantel, the active enantiomer, exhibits lower relative exposure when administered alone compared to racemic Praziquantel. [, ] This difference might be attributed to enantiomer-enantiomer interactions during metabolism, particularly involving CYP enzymes like CYP2C9, 2C19, 3A4, and 3A5. [] These enzymes play a crucial role in metabolizing both (R)- and (S)-Praziquantel, with CYP1A2 and CYP2C19 being more significant for (R)-Praziquantel and CYP2C19 and CYP3A4 for (S)-Praziquantel. [] Research also suggests that (R)-Praziquantel's area under the curve (AUC) and maximum blood concentration (Cmax) correlate with the probability of cure in schistosomiasis. []
ANone: Researchers utilize various in vitro and in vivo models to assess (R)-Praziquantel's antischistosomal activity. These include:
- Human Liver Microtissues (hLiMTs): hLiMTs provide a platform to study drug metabolism, toxicity, and efficacy against Schistosoma mansoni schistosomula. []
- Movement-based in vitro assays: Assays using Echinococcus multilocularis protoscoleces help evaluate the impact of (R)-Praziquantel and its enantiomer on parasite motility and viability. [] This model revealed a significantly higher activity of (R)-Praziquantel compared to its (S)-enantiomer. []
- Mouse models: Mouse models infected with Praziquantel-resistant Schistosoma mansoni are used to investigate potential synergistic effects of (R)-Praziquantel with other drugs like artemether. []
A: While the provided abstracts do not specifically address cross-resistance mechanisms, they highlight the emergence of Praziquantel-resistant Schistosoma mansoni strains. [] Further research is needed to determine if this resistance translates to (R)-Praziquantel and explore potential cross-resistance with other antischistosomal agents.
A: The provided abstracts focus on the efficacy and pharmacokinetics of (R)-Praziquantel, with limited information on toxicology and long-term safety. One study in dogs and cats showed good tolerance of a drug containing (R)-Praziquantel even at high doses. []
A: While the provided abstracts do not delve into specific drug delivery strategies for (R)-Praziquantel, the development of a pediatric formulation is mentioned as a need. [] This highlights the ongoing efforts to optimize (R)-Praziquantel delivery, especially for younger populations.
ANone: This information is not available in the provided research papers.
ANone: Several analytical techniques are employed in (R)-Praziquantel research:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is used to quantify (R)-Praziquantel, (S)-Praziquantel, and their metabolites in various biological matrices. [, ]
- Capillary Electrophoresis (CE): CE coupled with cyclodextrins enables the separation and quantification of (R)-Praziquantel from its enantiomer, ensuring enantiomeric purity. []
ANone: This information is not available in the provided research papers.
A: Although not extensively discussed in the abstracts, one study mentions exploring the properties of cocrystals with (R)-Praziquantel to potentially enhance its solubility and prolong supersaturation. []
A: The abstract on the capillary electrophoretic method for (R)-Praziquantel mentions validation according to ICH guidelines. [] This ensures the accuracy, precision, and specificity of the method for quality control purposes.
A: The development of a validated capillary electrophoretic method for the enantiomeric quality control of (R)-Praziquantel is a crucial step towards ensuring consistent quality and purity of the drug substance. [] This method allows for the differentiation and quantification of (R)-Praziquantel from its less active enantiomer, ensuring that the final drug product meets the required quality standards.
ANone: This information is not available in the provided research papers.
ANone: This information is not available in the provided research papers.
A: Research reveals that (R)-Praziquantel and its enantiomer can inhibit certain CYP enzymes, potentially leading to drug-drug interactions. [, ] Specifically, a study confirmed that Ketoconazole, a potent CYP3A inhibitor, selectively increased the exposure of (S)-Praziquantel more significantly than (R)-Praziquantel. []
ANone: This information is not available in the provided research papers.
A: While Praziquantel remains the mainstay of schistosomiasis treatment, the search for alternative drugs is ongoing due to concerns about emerging resistance and the need for pediatric formulations. [] The provided research papers highlight the potential of exploring (R)-Praziquantel analogs with improved pharmacokinetic properties and exploring synergistic effects with existing drugs like artemether. [, ]
ANone: This information is not available in the provided research papers.
ANone: The provided abstracts indicate that researchers utilize a range of resources, including:
- Open-access chemical libraries: These libraries, such as the Medicines for Malaria Venture (MMV) Malaria box, provide access to a diverse set of compounds for screening and drug discovery. []
- Animal models: Rodent models, particularly mice, are crucial for in vivo efficacy studies and investigating potential drug combinations. []
A: While not extensively discussed, the abstracts acknowledge Praziquantel's long-standing role as the primary treatment for schistosomiasis. [, ] The identification of its active enantiomer, (R)-Praziquantel, and the ongoing research to optimize its use represent significant milestones in combating this neglected tropical disease.
ANone: The research on (R)-Praziquantel exemplifies a multidisciplinary approach, integrating knowledge and techniques from various fields, including:
- Medicinal chemistry: Synthesis and optimization of (R)-Praziquantel analogs with improved properties. []
- Pharmacology: Understanding the pharmacokinetic and pharmacodynamic properties of (R)-Praziquantel. [, ]
- Parasitology: Investigating the interaction between (R)-Praziquantel and its target in parasites. [, , ]
- Analytical chemistry: Developing and validating methods for accurate quantification of (R)-Praziquantel and its metabolites. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



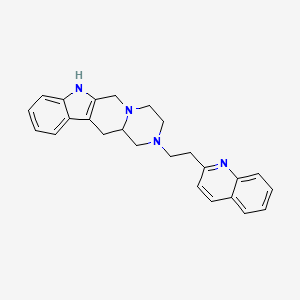
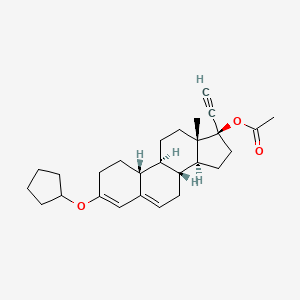
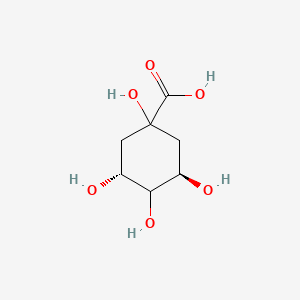
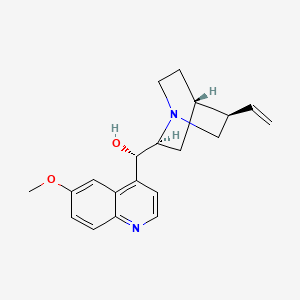

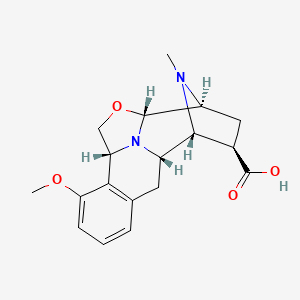

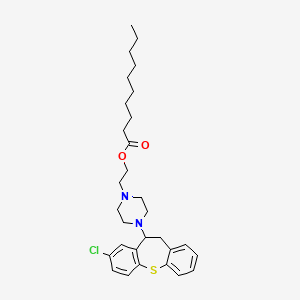


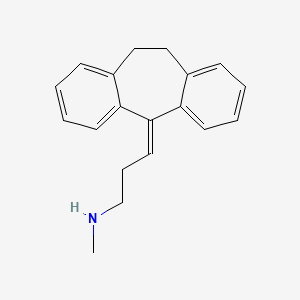
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
